molecular formula C11H19NO4 B13518396 (S)-2-(((Allyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

(S)-2-(((Allyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Cat. No.: B13518396
M. Wt: 229.27 g/mol
InChI Key: RNFQNHMPVMXTFV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a synthetic organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . . It is characterized by the presence of an allyloxycarbonyl group attached to the amino acid leucine, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group of leucine with an allyloxycarbonyl group. This can be achieved through the reaction of leucine with allyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the allyloxycarbonyl group to a hydroxyl group.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(2S)-4-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]pentanoic acid

InChI

InChI=1S/C11H19NO4/c1-5-6-16-11(15)12(4)9(10(13)14)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,14)/t9-/m0/s1

InChI Key

RNFQNHMPVMXTFV-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC=C

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.